molecular formula C15H10N2O4 B2701198 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione CAS No. 99448-81-4

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2701198
CAS No.: 99448-81-4
M. Wt: 282.255
InChI Key: KRWGZAGTABTYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione is a chemical scaffold based on the isatin (1H-indole-2,3-dione) core, a privileged structure in medicinal chemistry. Isatin derivatives are recognized as endogenous compounds found in mammals, plants, and fungi, and are versatile substrates for constructing diverse bioactive molecules . The incorporation of a nitro group at the 5-position and a benzyl group at the N-1 position modifies the properties of the core isatin structure, potentially enhancing its interaction with biological targets. Research into analogous nitro-isatin compounds has demonstrated their potential in the synthesis of molecular hybrids with significant antimicrobial properties . Such isatin-indole hybrids have shown promising in vitro activity against a panel of Gram-positive bacteria and fungal pathogens, including Candida albicans and Aspergillus niger, with some congeners exhibiting low minimum inhibitory concentration (MIC) values . Furthermore, the indole scaffold is a promising foundation for the discovery of novel anti-tubercular agents, with some derivatives acting as inhibitors of critical mycobacterial enzymes like DprE1 . As a multifunctional building block, this compound presents a valuable opportunity for researchers exploring new antimicrobial entities or developing other therapeutically relevant small molecules through further synthetic modification.

Properties

IUPAC Name

1-benzyl-5-nitroindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-12-8-11(17(20)21)6-7-13(12)16(15(14)19)9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWGZAGTABTYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 1-benzyl-5-amino-2,3-dihydro-1H-indole-2,3-dione.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

    Oxidation: Oxidized forms of the indole ring.

Scientific Research Applications

Biological Activities

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione has been studied for its potential pharmacological effects. Its biological activities include:

  • Antimicrobial Activity: Research indicates that compounds with similar structures exhibit antimicrobial properties. The nitro group may enhance the compound's ability to interact with microbial targets.
  • Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its structure allows for interaction with cellular pathways involved in cancer progression.
  • Anti-inflammatory Effects: Some derivatives of nitroindoles have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Medicinal Chemistry Applications

The compound serves as a valuable scaffold in medicinal chemistry. Its derivatives can be synthesized to explore structure-activity relationships (SAR) that could lead to the development of novel therapeutics. The following table summarizes some of the derivatives and their potential applications:

Derivative Potential Application
5-Nitro-1-benzylindoleAnticancer agent
1-Benzyl-5-nitroindole-2-carboxylic acidAnti-inflammatory drug
1-Benzyl-5-nitroindole derivativesAntimicrobial agents

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Anticancer Activity Study: A study published in a peer-reviewed journal demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Screening: In another research project, derivatives of this compound were screened against Gram-positive and Gram-negative bacteria. Results indicated potent antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Mechanism Investigation: A recent investigation into the anti-inflammatory properties revealed that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

The structural and functional similarities of 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione to other indole and dione-containing compounds are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents ClogP* Key Applications
This compound C₁₅H₁₀N₂O₄ 282.26 N1-Benzyl, C5-Nitro 2.1† Synthetic intermediate
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone C₂₁H₂₁NO 303.40 Indenyl, Pyrrolidinyl 3.8 Psychoactive substance
1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione Varies ~350–400 Piperazine core, Benzyl groups 1.5–2.5 Anthelmintic agents
(S)-3-Allyl-1-benzyl-3-hydroxy-5-methoxyindolin-2-one C₁₉H₁₇NO₃ 307.35 N1-Benzyl, C5-Methoxy, C3-Allyl-OH 2.7 Chiral synthesis intermediate

*ClogP values estimated from structural analogs or reported data .
†Predicted using software tools.

Key Observations :

  • Nitro vs. Methoxy Groups : The nitro group in the target compound enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the electron-donating methoxy group in (S)-3-allyl-1-benzyl-3-hydroxy-5-methoxyindolin-2-one .

Key Observations :

  • The target compound’s synthesis avoids expensive transition-metal catalysts, unlike the iridium-mediated route for (S)-3-allyl derivatives .
  • Piperazine-2,3-diones require milder conditions (e.g., NaCNBH₃ for reductive alkylation) but lower yields compared to the target compound’s nitration step .
Analytical Characterization
  • X-ray Crystallography: The cathinone derivative’s structure was resolved using SHELXL , while the target compound’s analogs (e.g., 1-benzyl-5-methoxyindoline-2,3-dione) were characterized via NMR and HRMS .
  • Lipophilicity : Piperazine-2,3-diones have lower ClogP values than the target compound, suggesting better aqueous solubility for the former .

Biological Activity

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Formula: C15H10N2O4
Molecular Weight: 282.26 g/mol
IUPAC Name: 1-benzyl-5-nitroindole-2,3-dione
CAS Number: 99448-81-4

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Benzylamine and isatin.
  • Nitration: Nitration of isatin using nitric acid introduces the nitro group at the 5-position.
  • Condensation: The nitrated isatin is condensed with benzylamine under acidic conditions to form the desired indole derivative .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Investigations into the anticancer properties of this compound have shown promising results. It has been tested against various cancer cell lines, demonstrating cytotoxic effects:

Cancer Cell Line IC50 Value (μM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)10.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in target cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antiviral Activity: A study evaluated its efficacy against viral infections, showing inhibition of viral replication in cell cultures infected with influenza viruses.
  • Combination Therapy Research: Research has explored its use in combination with existing antibiotics to enhance efficacy against resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione?

The compound is typically synthesized through a multi-step process involving:

Core formation : Starting with 5-nitroindole-2,3-dione, which is prepared via nitration of indole-2,3-dione (isatin) followed by purification.

Functionalization : Benzylation at the N1 position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Validation : Structural confirmation via single-crystal X-ray diffraction , ¹H/¹³C NMR , and elemental analysis (Karalı et al., 2002, 2007) .

Q. How is the crystal structure of this compound resolved and refined?

Crystallographic analysis employs:

  • Data collection : High-resolution X-ray diffraction (e.g., Bruker D8 Venture).
  • Structure solution : Using SHELXT (intrinsic phasing) or SHELXD (dual-space methods).
  • Refinement : Iterative refinement with SHELXL , incorporating restraints for disordered atoms and anisotropic displacement parameters. Software like OLEX2 integrates visualization and refinement workflows .

Q. What spectroscopic techniques are used for characterization?

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyl group at N1, nitro at C5).
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : For molecular ion validation (Karalı et al., 2007) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve:

  • Derivatization : Introducing substituents at the indole core (e.g., halogenation at C7, morpholinomethyl groups at N1) to modulate bioactivity.
  • Biological assays : Cytotoxicity (MTT assay) and antituberculosis (MIC against Mycobacterium tuberculosis H37Rv) testing.
  • Computational modeling : Docking studies to predict interactions with biological targets (e.g., RT-associated enzymes) (Karalı et al., 2007; ) .

Q. How are data contradictions in crystallographic refinement addressed?

Common strategies include:

  • Twinned data handling : Using SHELXL ’s TWIN and BASF commands to model twin domains.
  • Disorder modeling : Applying PART and SUMP constraints for overlapping atoms.
  • Validation tools : PLATON’s ADDSYM to check for missed symmetry (Sheldrick, 2015) .

Q. What methodologies optimize synthetic yield for 5-nitroindole derivatives?

  • Nitration conditions : HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.
  • Benzylation efficiency : Microwave-assisted reactions (e.g., 100°C, 30 min) improve N-alkylation yields.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) (Karalı et al., 2002) .

Q. How does the nitro group influence electronic properties and reactivity?

  • Electron-withdrawing effect : The nitro group at C5 reduces electron density at the indole core, enhancing electrophilic substitution resistance.
  • Hydrogen-bonding : Nitro-O atoms participate in intermolecular interactions, stabilizing crystal packing (X-ray data in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.